N-T-Boc-Trp-Met-Phe amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-T-Boc-Trp-Met-Phe amide is a synthetic polypeptide compound. It is a derivative of pentagastrin, which is known for its role in stimulating gastric acid secretion. The compound consists of a sequence of amino acids: tryptophan, methionine, and phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan residue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-T-Boc-Trp-Met-Phe amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group is used to protect the amino group of the amino acids during the synthesis process. The general steps include:
Attachment of the first amino acid: The first amino acid, protected by a Boc group, is attached to the resin.
Deprotection: The Boc group is removed using an acid, such as trifluoroacetic acid (TFA), to expose the amino group.
Coupling: The next Boc-protected amino acid is coupled to the exposed amino group using a coupling reagent like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-T-Boc-Trp-Met-Phe amide can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as with TFA or HCl in methanol.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol
Oxidation: Hydrogen peroxide, performic acid
Substitution: Acidic or basic hydrolysis
Major Products Formed
Deprotection: Free amine
Oxidation: Methionine sulfoxide, methionine sulfone
Substitution: Individual amino acids
Scientific Research Applications
N-T-Boc-Trp-Met-Phe amide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-T-Boc-Trp-Met-Phe amide involves its interaction with specific molecular targets, such as receptors or enzymes. The Boc group protects the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with its target, leading to a biological response. The specific pathways involved depend on the context of its use, such as stimulating gastric acid secretion by acting on cholecystokinin-2 (CCK2) receptors .
Comparison with Similar Compounds
Similar Compounds
N-T-Boc-Gly-Trp-Met-Asp-Phe amide: Similar structure with an additional glycine and aspartic acid residue.
N-T-Boc-β-Ala-Trp-Met-Asp-Phe amide: Contains β-alanine instead of glycine.
Uniqueness
N-T-Boc-Trp-Met-Phe amide is unique due to its specific amino acid sequence and the presence of the Boc protecting group. This combination allows for targeted studies of peptide interactions and the development of peptide-based therapeutics .
Properties
Molecular Formula |
C30H39N5O5S |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C30H39N5O5S/c1-30(2,3)40-29(39)35-25(17-20-18-32-22-13-9-8-12-21(20)22)28(38)33-23(14-15-41-4)27(37)34-24(26(31)36)16-19-10-6-5-7-11-19/h5-13,18,23-25,32H,14-17H2,1-4H3,(H2,31,36)(H,33,38)(H,34,37)(H,35,39)/t23-,24-,25-/m0/s1 |
InChI Key |
KYRVGMSGNSHJEA-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.